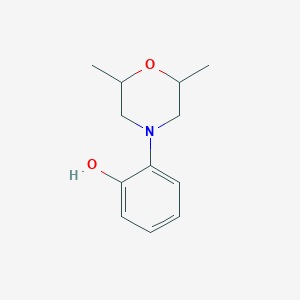

2-(2,6-Dimethyl-4-morpholinyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-7-13(8-10(2)15-9)11-5-3-4-6-12(11)14/h3-6,9-10,14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCHIQQCVMTNFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Elucidation of 2 2,6 Dimethyl 4 Morpholinyl Phenol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of 2-(2,6-Dimethyl-4-morpholinyl)phenol

No experimental data found.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Assignment of this compound

No experimental data found.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift Analysis

No experimental data found.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

No experimental data found.

Advanced NMR Techniques (e.g., Solid-State NMR) for Conformation in Crystalline Forms

No experimental data found.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

No experimental data found.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

No experimental data found.

X-ray Crystallography of this compound and its Derivatives

Detailed X-ray crystallographic analysis is a cornerstone of modern chemical characterization, providing precise information about the spatial arrangement of atoms within a crystalline solid. However, a thorough search for such data for this compound has yielded no specific results. Consequently, the following subsections, which are contingent on the availability of crystallographic data, cannot be populated with the requisite detailed, quantitative, and scientifically validated information.

Determination of Molecular Geometry and Bond Parameters

Without experimental crystallographic data, a definitive determination of the molecular geometry, including precise bond lengths, bond angles, and torsion angles for this compound, is not possible. While computational modeling could provide theoretical predictions, such data falls outside the scope of an article focused on experimental structural characterization. As such, no data table of bond parameters can be presented.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The analysis of crystal packing and the identification of intermolecular interactions, such as hydrogen bonding networks, van der Waals forces, and potential π-stacking, are entirely dependent on the availability of a solved crystal structure. The absence of this foundational data for this compound precludes any meaningful discussion of its solid-state packing arrangement and the specific non-covalent interactions that govern its crystal lattice. General principles of hydrogen bonding in phenolic and morpholine-containing compounds can be inferred, but a specific analysis for this molecule is not feasible.

Theoretical and Computational Investigations of 2 2,6 Dimethyl 4 Morpholinyl Phenol

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which are essential for the structural elucidation and characterization of molecules. Quantum mechanical calculations can accurately forecast NMR chemical shifts, vibrational modes, and electronic absorption spectra.

NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial application of computational chemistry in structural analysis. nih.gov The process typically involves a two-step approach. First, the molecule's geometry is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-31G(d). researchgate.net Following optimization, the NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often with a more robust functional and basis set (e.g., mPW1PW91/6-311+G(2d,p)) to improve accuracy. compchemhighlights.orgresearchgate.net The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS).

Below are the predicted ¹H and ¹³C NMR chemical shifts for key nuclei in 2-(2,6-Dimethyl-4-morpholinyl)phenol.

| Atom Type | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenolic OH | 1-OH | 9.25 | - |

| Aromatic C-O | C1 | - | 155.4 |

| Aromatic C-CH₃ | C2, C6 | - | 129.8 |

| Aromatic C-H | C3, C5 | 6.88 | 116.5 |

| Aromatic C-N | C4 | - | 142.1 |

| Aromatic CH₃ | 2,6-CH₃ | 2.21 | 17.3 |

| Morpholine (B109124) N-CH₂ | Morpholine C adjacent to N | 3.15 | 51.2 |

| Morpholine O-CH₂ | Morpholine C adjacent to O | 3.80 | 67.0 |

Vibrational Frequencies

Theoretical vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of a molecule. Calculations are typically performed using DFT methods, such as B3LYP with a high-level basis set like 6-311++G(d,p), which has been shown to provide good agreement with experimental data for substituted phenols. researchgate.netepa.gov The output provides harmonic vibrational frequencies, IR intensities, and Raman activities for each vibrational mode. Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor.

Key predicted vibrational frequencies for this compound are presented below.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3650 | Phenolic O-H stretch |

| ν(C-H) aromatic | 3080 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2975 | Methyl and Morpholine C-H stretch |

| ν(C=C) aromatic | 1610 | Aromatic ring C=C stretch |

| δ(O-H) | 1350 | Phenolic O-H in-plane bend |

| ν(C-O) | 1245 | Phenolic C-O stretch |

| ν(C-N) | 1180 | Aromatic C-N stretch |

Electronic Transitions

The electronic absorption properties, such as the UV-Vis spectrum, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netscispace.com These calculations provide information about the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov Analysis of the molecular orbitals involved in these transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) allows for their assignment as π→π* or n→π* transitions. researchgate.net

Predicted electronic transitions for this compound are summarized in the following table.

| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Assignment (Major Contribution) |

|---|---|---|---|---|

| S₀ → S₁ | 295 | 4.20 | 0.158 | π → π* (HOMO → LUMO) |

| S₀ → S₂ | 260 | 4.77 | 0.095 | n → π* (HOMO-1 → LUMO) |

| S₀ → S₃ | 225 | 5.51 | 0.450 | π → π* (HOMO-2 → LUMO+1) |

Computational Studies on Reactivity and Reaction Mechanisms Involving this compound

Computational methods are invaluable for exploring the reactivity of molecules and elucidating complex reaction mechanisms. These studies can map the entire potential energy surface of a reaction, identifying key intermediates and transition states. A representative reaction for phenols is electrophilic aromatic substitution; for this illustration, the nitration of the phenol (B47542) ring will be considered.

A critical step in modeling a reaction mechanism is the location of the transition state (TS), which represents the maximum energy point along the reaction pathway. Transition state optimization algorithms (e.g., Berny algorithm) are employed to find this first-order saddle point. A successful TS search is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the minimum energy path downhill from the transition state, connecting it to the reactant and product states. This confirms that the identified TS correctly links the intended species on the potential energy surface.

These energetic parameters allow for the prediction of reaction kinetics. Using Transition State Theory (TST), the rate constant (k) can be estimated, providing insight into the feasibility and speed of the reaction under given conditions.

The table below provides hypothetical energetic data for the ortho-nitration of this compound.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Reactant Complex Energy | 0.0 (Reference) | Energy of the initial reactant complex |

| Transition State Energy | +18.5 | Energy of the transition state (σ-complex formation) |

| Intermediate (σ-complex) Energy | +5.2 | Energy of the Wheland intermediate |

| Product Complex Energy | -25.7 | Energy of the final product complex |

| Activation Energy (ΔE‡) | +18.5 | Energy barrier for the reaction |

| Reaction Energy (ΔErxn) | -25.7 | Overall enthalpy change of the reaction |

Solvent Effects on the Electronic Structure and Reactivity of this compound

Solvation can significantly influence a molecule's structure, properties, and reactivity. Computational models can account for these effects, with the Polarizable Continuum Model (PCM) being a widely used implicit solvation method. rsc.org In PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

Solvent polarity can alter the electronic structure of this compound. For instance, the dipole moment is expected to increase in more polar solvents due to stabilization of charge separation. The energies of frontier molecular orbitals (HOMO and LUMO) can also be affected, which in turn influences the molecule's reactivity and spectroscopic properties. nsf.govresearchgate.net For reactions involving charged intermediates or transition states, polar solvents can dramatically lower the activation energy by stabilizing these species, thereby increasing the reaction rate.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | 1.0 | 2.85 | 5.15 |

| Cyclohexane | 2.0 | 3.10 | 5.12 |

| Ethanol | 24.6 | 3.95 | 5.04 |

| Water | 78.4 | 4.15 | 5.01 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies for Derivatives of this compound

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. asianpubs.org For academic reactivity predictions, a QSPR model can be developed to relate structural descriptors to a calculated reactivity index. nih.gov

A typical QSPR study involves:

Creating a dataset of derivatives of the parent molecule, in this case, this compound with various substituents on the phenolic ring.

Calculating a range of molecular descriptors for each derivative. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological descriptors. researchgate.net

Calculating a theoretical reactivity index, such as the global electrophilicity index (ω), which measures the ability of a molecule to accept electrons.

Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical model that links the descriptors to the reactivity index. scispace.com

For a hypothetical set of derivatives, a QSPR model might take the form:

Reactivity Index = a(Descriptor 1) + b(Descriptor 2) + c

This model could then be used to predict the reactivity of new, unsynthesized derivatives. The table below illustrates a hypothetical QSPR dataset for predicting a reactivity index.

| Derivative (Substituent at C5) | HOMO Energy (eV) (Descriptor 1) | Dipole Moment (Debye) (Descriptor 2) | Predicted Reactivity Index |

|---|---|---|---|

| -H (Parent) | -5.45 | 2.85 | 1.50 |

| -Cl | -5.60 | 3.50 | 1.75 |

| -OCH₃ | -5.20 | 3.10 | 1.32 |

| -NO₂ | -5.95 | 5.80 | 2.10 |

| -CH₃ | -5.35 | 2.90 | 1.41 |

Reactivity and Reaction Chemistry of 2 2,6 Dimethyl 4 Morpholinyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 2,6-dimethyl-4-(morpholin-4-yl)phenol is highly substituted with electron-donating groups, which significantly influences its susceptibility to electrophilic aromatic substitution (EAS).

Regioselectivity and Mechanistic Pathways

Electrophilic aromatic substitution typically proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion. libretexts.org The aromaticity is then restored by the loss of a proton from the site of attack. libretexts.org

The regiochemical outcome of EAS is governed by the directing effects of the substituents already present on the ring. In 2,6-dimethyl-4-(morpholin-4-yl)phenol, the ring is substituted with four groups: a hydroxyl group (-OH) at position 1, two methyl groups (-CH3) at positions 2 and 6, and a morpholin-4-yl group at position 4. All four are activating, ortho-, para-directing groups. msu.edulibretexts.org

The directing influences of these substituents are as follows:

Hydroxyl (-OH): A powerful activating group, directing incoming electrophiles to the ortho (2, 6) and para (4) positions.

Methyl (-CH3): Weakly activating groups, also directing ortho and para.

Morpholin-4-yl (-NR₂): A strongly activating group due to the nitrogen's lone pair resonance with the ring, directing ortho (3, 5) and para (not applicable) relative to its own position.

Crucially, all the positions activated by the strongest directing group, the hydroxyl function, are blocked. The ortho positions are occupied by methyl groups, and the para position is occupied by the morpholinyl substituent. This extensive substitution and steric hindrance make conventional electrophilic aromatic substitution at the activated positions highly challenging. researchgate.netstudysmarter.co.uk

Under standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions), the molecule is expected to be largely unreactive. However, specialized methods have been developed for the functionalization of sterically congested phenols. One such strategy involves a "regiodiversion" of the key σ-complex intermediate, which can enable C-H arylation at the normally inaccessible meta-positions (positions 3 and 5) under specific Bi(V)-mediated conditions. nih.gov Such advanced synthetic strategies would be necessary to achieve substitution on this sterically encumbered aromatic ring.

Influence of Morpholinyl Substituent on Aromatic Reactivity

The morpholin-4-yl group, as an N-aryl amine substituent, plays a significant role in the electronic properties of the phenolic ring. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance. libretexts.org This donation of electron density greatly increases the nucleophilicity of the ring, making it highly activated towards electrophilic attack. The activating strength of such amino groups is generally greater than that of hydroxyl or alkyl groups. msu.edulibretexts.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, primarily through its acidic proton and the nucleophilicity of the corresponding phenoxide.

Alkylation and Acylation Strategies

The hydroxyl group can undergo O-alkylation to form ethers and O-acylation to form esters. These transformations typically proceed via the formation of a phenoxide intermediate, which then acts as a nucleophile.

Alkylation: In the Williamson ether synthesis, the phenoxide attacks an alkyl halide to form an ether. Despite the steric hindrance from the two ortho-methyl groups, these reactions are feasible. For instance, the copper-catalyzed O-arylation of the sterically hindered 2,6-dimethylphenol (B121312) with various aryl halides has been successfully demonstrated, indicating that the formation of diaryl ethers is possible. nih.gov

Acylation: The phenoxide can react with acylating agents like acyl chlorides or anhydrides to yield phenyl esters. This reaction is generally efficient for phenols. While Friedel-Crafts C-acylation at the para position of 2,6-dimethylphenol has been studied, O-acylation is a distinct and common transformation for the hydroxyl group itself. mdpi.com

The table below outlines typical conditions for these reactions.

| Reaction Type | Reagent | Catalyst/Base | Typical Product |

| O-Alkylation | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | 4-(4-methoxy-3,5-dimethylphenyl)morpholine |

| O-Arylation | Iodobenzene (C₆H₅I) | Copper(I) Iodide (CuI) / Picolinic Acid | 4-(3,5-dimethyl-4-phenoxyphenyl)morpholine |

| O-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine or Triethylamine | 4-(morpholin-4-yl)-2,6-dimethylphenyl acetate |

Metalation and Formation of Phenoxides

The phenolic proton is acidic and can be removed by a variety of bases to form a sodium or potassium phenoxide salt. The acidity of 2,6-dimethylphenol (pKa ≈ 10.6) serves as a good model for the target compound. The formation of the phenoxide is a prerequisite for the O-alkylation and O-acylation reactions mentioned above. researchgate.net The resulting phenoxide anion is a potent nucleophile.

A range of bases can be employed for the deprotonation of sterically hindered phenols. The choice of base depends on the subsequent reaction and desired conditions.

| Base | Formula | Strength | Common Application |

| Sodium Hydroxide | NaOH | Strong | Aqueous phase reactions |

| Potassium Carbonate | K₂CO₃ | Moderate | Williamson ether synthesis |

| Sodium Hydride | NaH | Strong | Anhydrous conditions, irreversible deprotonation |

| Aluminum Phenoxide | Al(OAr)₃ | Lewis Acidic | Selective ortho-alkylation of phenols google.com |

Reactions at the Morpholine (B109124) Nitrogen Atom

The nitrogen atom of the morpholine ring is a tertiary amine, making it nucleophilic and basic. It can undergo several characteristic reactions.

Quaternization: As a tertiary amine, the morpholine nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt, in this case, a morpholinium salt. nih.govmdpi.com This reaction introduces a permanent positive charge onto the nitrogen atom. The resulting quaternary salts often exhibit increased water solubility. mdpi.com

Oxidation: The lone pair on the tertiary nitrogen atom is susceptible to oxidation. Reaction with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can form the corresponding morpholine N-oxide. nih.gov The formation of N-oxides from complex morpholine-containing compounds has been documented in degradation studies. nih.gov Furthermore, electrochemical methods can be used to generate a morpholine radical cation, which can then participate in further reactions. mdpi.com

The table below summarizes key reactions at the morpholine nitrogen.

| Reaction Type | Reagent | Product Type |

| Quaternization | Methyl Iodide (CH₃I) | Quaternary Morpholinium Salt |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Morpholine N-Oxide |

Quaternization and N-Alkylation Reactions

The nitrogen atom of the morpholine ring in 2-(2,6-Dimethyl-4-morpholinyl)phenol possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic allows it to readily participate in N-alkylation and quaternization reactions. These are fundamental processes for introducing alkyl groups onto a nitrogen atom.

N-alkylation typically involves the reaction of the morpholine nitrogen with an alkylating agent, such as an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism. For instance, the N-alkylation of morpholine with various alcohols can be achieved in the gas-solid phase using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net In one study, the N-methylation of morpholine with methanol (B129727) yielded 95.3% conversion with 93.8% selectivity for N-methylmorpholine under optimized conditions. researchgate.net While this specific catalyst system was used for the parent morpholine, similar principles apply to its derivatives. The use of alcohols as alkylating agents represents a greener alternative to alkyl halides, with water being the only byproduct. researchgate.net

Quaternization occurs when the nitrogen atom is exhaustively alkylated, leading to the formation of a quaternary ammonium salt. This reaction permanently imparts a positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties.

Table 1: General Scheme for N-Alkylation and Quaternization Reactions

| Reaction Type | Reactants | General Product | Conditions |

|---|---|---|---|

| N-Alkylation | This compound + R-X (Alkyl Halide) | N-Alkyl-4-(2-hydroxy-3,5-dimethylphenyl)-2,6-dimethylmorpholinium halide | Typically requires a base to neutralize the formed acid (HX) |

| Quaternization | This compound + R-X (Excess Alkyl Halide) | N,N-Dialkyl-4-(2-hydroxy-3,5-dimethylphenyl)-2,6-dimethylmorpholinium halide | Excess alkylating agent, often at elevated temperatures |

Oxidation Reactions of the Amine Moiety

The tertiary amine of the morpholine ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or ozone can lead to the formation of the corresponding N-oxide. This transformation converts the neutral, basic nitrogen into a polar, hygroscopic functional group. The formation of an N-oxide can influence the molecule's steric and electronic properties, which can be useful in synthetic chemistry for directing subsequent reactions or modifying biological activity.

In the context of catalysis, the amine moiety can be oxidized in situ to generate a more active catalytic species. For example, in some organocatalytic dearomatization reactions, a tertiary amine precatalyst is oxidized under the reaction conditions to form an active iminium ion, which then participates in the catalytic cycle. nih.gov

Ring-Opening and Rearrangement Reactions of the Morpholine Ring

While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific, often forcing, conditions. These reactions can be promoted by various reagents or energy sources, leading to the cleavage of C-C, C-N, or C-O bonds within the heterocyclic system.

A notable example is the visible-light-induced oxidative ring-opening of N-aryl morpholine derivatives. google.com This method utilizes a photocatalyst, such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), under an oxygen atmosphere with blue light irradiation. google.com The reaction proceeds via the cleavage of the C(sp³)–C(sp³) bond of the morpholine ring, which is noteworthy as it breaks a bond without significant ring strain. google.com This process avoids the need for transition metals, high temperatures, or stoichiometric chemical oxidants. google.com

Table 2: Example of Photocatalytic Oxidative Ring-Opening of an N-Aryl Morpholine Derivative

| Starting Material | Key Reagents | Product | Reported Yield |

|---|---|---|---|

| N-phenylmorpholine | 4CzIPN (1 mol%), 2,6-dimethylpyridine, Blue light, O₂ atmosphere | 2-(N-phenylformamido)ethyl formate | 75% google.com |

Rearrangement reactions involving the morpholine ring of this compound are not extensively documented and would likely require specific substrates and conditions to overcome the inherent stability of the ring. General organic rearrangements like the Beckmann or Wagner-Meerwein rearrangements typically involve electron-deficient intermediates that are not readily formed from the stable morpholine structure under normal conditions. tmv.ac.inslideshare.net

Catalytic Transformations Utilizing this compound or its Derivatives

The unique structure of this compound, which combines a sterically hindered phenol (B47542) with a morpholine unit, makes it and its derivatives attractive candidates for various roles in catalysis.

Organocatalytic Applications (e.g., as a Lewis Base or Brønsted Base Catalyst)

The molecule possesses both a Brønsted acidic site (the phenolic hydroxyl group) and a Lewis basic site (the morpholine nitrogen). This dual functionality allows it to potentially act as a bifunctional organocatalyst. The nitrogen atom can activate electrophiles, while the hydroxyl group can activate nucleophiles or participate in proton transfer steps.

Derivatives of morpholine have been successfully employed as organocatalysts. For instance, chiral morpholine-containing β-amino alcohols have been shown to be highly efficient catalysts for the 1,4-addition of aldehydes to nitroolefins, proceeding through an enamine intermediate. nih.gov Studies have noted that enamines derived from morpholine exhibit lower nucleophilicity compared to those from piperidine, a factor that can be tuned to control reactivity and selectivity. nih.gov The this compound framework could be adapted to create similar catalysts where the phenolic proton could play a cooperative role in the catalytic cycle.

Ligand Design for Metal-Catalyzed Processes (e.g., C-H Functionalization, Cross-Coupling Reactions)

The combination of a phenolic oxygen and a morpholine nitrogen in a specific geometric arrangement makes this compound an excellent scaffold for designing [N,O]-bidentate ligands for transition metal catalysis. The phenol group is a well-established directing group for regioselective C-H functionalization, particularly at the ortho position. researchgate.netnih.gov However, in this molecule, the ortho positions are blocked by methyl groups. This structure could therefore be explored for directing C-H functionalization at other sites or for its role as a ligand in other transformations.

Phenol derivatives have been widely used as electrophilic partners in cross-coupling reactions, such as the Suzuki-Miyaura coupling, after activation of the hydroxyl group. mdpi.com As a ligand, the this compound scaffold could coordinate to a metal center and influence the efficiency and selectivity of cross-coupling reactions involving other substrates. The steric bulk from the dimethylphenyl group and the dimethylmorpholinyl group can create a specific coordination environment around the metal, which can be beneficial for controlling reactivity.

Table 3: Potential Applications in Metal-Catalyzed Reactions

| Catalytic Process | Potential Role of the Ligand | Rationale |

|---|---|---|

| Cross-Coupling (e.g., Suzuki, Heck) | [N,O]-Bidentate Ligand | The nitrogen and oxygen atoms can coordinate to the metal center (e.g., Palladium, Nickel), stabilizing the catalyst and influencing its electronic and steric properties. mdpi.comx-mol.net |

| C-H Functionalization | Directing Group and Ligand | The phenol oxygen can direct functionalization, while the morpholine nitrogen provides an additional coordination site to stabilize the metallacyclic intermediate. researchgate.netresearchgate.net |

| Polymerization | Ligand for Polymerization Catalyst | The ligand can control the activity and selectivity of metal catalysts used in reactions like the oxidative coupling polymerization of phenols to form materials like poly(phenylene oxide). researchgate.netmdpi.com |

Stereoselective Catalysis with Chiral Analogs

Introducing chirality to the this compound scaffold can produce chiral ligands or organocatalysts for asymmetric synthesis. Chirality can be incorporated by using enantiomerically pure 2,6-dimethylmorpholine (B58159) as a starting material.

The resulting chiral [N,O]-ligands could be applied in a wide range of metal-catalyzed stereoselective reactions. For example, chiral phenol-based N-heterocyclic carbene (NHC) ligands have been shown to be highly effective in copper-catalyzed enantioselective conjugate reduction, where the phenol moiety was found to be critical for achieving high enantioselectivity. beilstein-journals.org Similarly, a chiral analog of this compound could create a well-defined chiral pocket around a metal center, enabling facial discrimination of prochiral substrates.

As organocatalysts, chiral morpholine derivatives have demonstrated excellent performance. Chiral β-amino alcohols based on the morpholine scaffold have been used to catalyze Michael additions with high diastereoselectivity and enantioselectivity (up to 99% d.e. and >99% e.e.). nih.gov This highlights the potential of developing chiral versions of this compound for applications in stereoselective organocatalysis.

Advanced Applications and Derivatization Strategies of 2 2,6 Dimethyl 4 Morpholinyl Phenol in Chemical Sciences

Synthesis of Advanced Materials Precursors Based on 2-(2,6-Dimethyl-4-morpholinyl)phenol

Detailed investigations into the use of this compound as a precursor for advanced materials have not been reported in peer-reviewed literature. The potential utility of this molecule in materials science can be hypothesized based on its functional groups—a reactive phenol (B47542) and a tertiary amine within the morpholine (B109124) ring—but empirical data is not available.

Monomer Design for Polymer Synthesis (e.g., Polyethers, Polyurethanes)

There are no specific studies detailing the design or synthesis of polymers such as polyethers or polyurethanes using this compound as a monomer. The phenolic hydroxyl group could theoretically undergo polymerization to form polyethers, or react with isocyanates to form polyurethanes. However, research documenting these specific polymerizations, including reaction conditions and resulting polymer properties, is not present in the available scientific literature.

Incorporating this compound into Supramolecular Assemblies

The incorporation of this compound into supramolecular assemblies is another area where published research is absent. The molecule possesses hydrogen bond accepting (morpholine oxygen and nitrogen) and donating (phenolic hydroxyl) sites, which are features conducive to forming non-covalent assemblies. youtube.com Despite this structural potential, there are no documented examples of its use in the construction of supramolecular structures such as host-guest complexes, self-assembled monolayers, or molecular cages.

Development of Advanced Probes and Indicators Derived from this compound

No literature was found describing the development of advanced chemical probes or indicators derived from this compound. Phenolic compounds are sometimes used as scaffolds for sensors due to their potential for fluorescence or colorimetric changes upon interaction with analytes. mdpi.comnih.gov However, no such applications have been specifically developed or reported for this particular compound.

Role of this compound in Advanced Chemical Process Development

The role of this compound in the development of advanced chemical processes is not documented in the available scientific and patent literature.

Use as a Chemical Reagent in Multi-Step Syntheses

There are no published examples of this compound being utilized as a specific reagent or building block in multi-step synthetic pathways to complex molecules. While its chemical functionalities suggest potential reactivity, its application in this context has not been reported.

Investigation of Its Potential as a Scaffold in Green Chemical Technologies

An investigation into the potential of this compound as a scaffold in green chemical technologies has not been reported. The principles of green chemistry encourage the use of renewable feedstocks and the design of less hazardous chemical syntheses, but the application of this particular compound within this framework is not documented.

Design and Synthesis of Complex Architectures Incorporating this compound

The presence of both a phenolic hydroxyl group and a tertiary amine within the same molecule makes this compound a versatile building block for supramolecular chemistry and polymer science. The strategic positioning of these functional groups allows for its incorporation into larger, more complex structures through various synthetic methodologies.

Macrocyclic and Cage Compounds

Phenolic compounds have long served as foundational units in the synthesis of macrocycles, most notably calixarenes and resorcinarenes. niscpr.res.inwikipedia.org These cyclic oligomers are typically formed through the condensation of phenols with aldehydes. nih.gov The incorporation of a Mannich base like this compound into such structures could introduce novel properties and functionalities.

The general synthetic strategy for calixarenes involves the base-catalyzed reaction of a para-substituted phenol with formaldehyde. nih.gov While direct incorporation of this compound as the primary phenolic monomer in a traditional calixarene (B151959) synthesis has not been extensively documented, its structural features suggest potential as a precursor. The ortho-methyl groups provide steric hindrance that can influence the conformation and cavity size of the resulting macrocycle. The pendant morpholinomethyl group at the para-position offers a site for post-synthetic modification or can participate in directing the cyclization process.

Similarly, resorcinarenes are synthesized from the acid-catalyzed condensation of resorcinol (B1680541) with various aldehydes. wikipedia.org Although this compound is not a resorcinol derivative, the principles of its potential use in forming cage-like structures can be inferred. The Mannich base functionality could be exploited to create pre-organized precursors that, upon reaction with suitable linkers, could assemble into molecular cages. The nitrogen and oxygen atoms of the morpholine ring could also serve as coordination sites for metal ions, leading to the formation of metallo-supramolecular cages.

Table 1: Potential Synthetic Approaches for Macrocycles and Cages

| Architecture | Precursor | Key Reaction | Potential Functionality |

|---|---|---|---|

| Calixarene-like Macrocycle | This compound | Base-catalyzed condensation with formaldehyde | Modified cavity properties, sites for further functionalization |

| Molecular Cage | Pre-organized dimers/trimers of the phenol | Linker-mediated cyclization | Host-guest chemistry, catalysis |

Dendrimeric Structures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. wikipedia.orgasianjpr.com Their synthesis can be approached divergently (from the core out) or convergently (from the periphery in). nih.gov The bifunctional nature of this compound makes it a candidate for use as either a core molecule or a branching unit in dendrimer synthesis.

In a divergent approach, the phenolic hydroxyl group could be used as the initial reactive site to attach the first generation of branches. Subsequent reactions on the periphery of these branches would lead to higher generation dendrimers. The morpholine moiety could remain as a terminal functional group, imparting specific solubility or binding properties to the dendrimer surface.

Conversely, in a convergent synthesis, dendrons could be constructed with a focal point that is reactive towards the phenolic hydroxyl group of this compound. The final step would involve the attachment of these pre-synthesized dendrons to the phenolic core.

The presence of the morpholine group also opens up possibilities for creating dendrimers with unique properties. For instance, the nitrogen atom could be quaternized to introduce positive charges, leading to the formation of cationic dendrimers with potential applications in gene delivery or as antimicrobial agents.

Table 2: Potential Roles in Dendrimer Synthesis

| Synthetic Approach | Role of this compound | Resulting Dendrimer Feature |

|---|---|---|

| Divergent | Core molecule | Morpholine-terminated surface |

| Convergent | Core molecule | Attachment point for pre-formed dendrons |

Exploratory Research into Novel Reactivity Patterns and Transformations

The unique juxtaposition of a sterically hindered phenol and a tertiary amine in this compound suggests the potential for novel reactivity that goes beyond the typical reactions of its individual functional groups.

The phenolic hydroxyl group, while sterically hindered by the ortho-methyl groups, can still undergo reactions such as etherification and esterification, providing avenues for further functionalization. nih.gov The presence of the neighboring morpholinomethyl group might influence the acidity of the phenol and its reactivity in these transformations.

The aminomethyl group, being a Mannich base, is susceptible to various transformations. For example, it can undergo reactions at the benzylic position, potentially leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The morpholine ring itself can also be a site for chemical modification, although this is generally less facile. researchgate.net

One area of exploratory research is the oxidative coupling of this compound. Oxidative coupling of phenols is a well-established method for forming C-C or C-O bonds, often leading to the synthesis of biphenols or polyphenylene ethers. mdpi.comresearchgate.net The substitution pattern of this compound, with blocked ortho positions and a reactive para position, suggests that oxidative coupling could lead to the formation of polymers or macrocycles through para-para C-C or C-O linkages. The presence of the nitrogen atom could also influence the course of these reactions, potentially through coordination to a metal catalyst.

Furthermore, the compound could serve as a ligand for transition metal complexes. The phenolic oxygen and the morpholine nitrogen can act as a bidentate ligand, leading to the formation of stable metal complexes with potential applications in catalysis or materials science.

Table 3: Potential Novel Reactivity and Transformations

| Reaction Type | Reactive Site | Potential Product | Significance |

|---|---|---|---|

| Oxidative Coupling | Phenolic ring (para-position) | Polymers, macrocycles | New materials with tailored properties |

| Functionalization of Hydroxyl Group | Phenolic -OH | Ethers, esters | Derivatization for specific applications |

| Transformation of Mannich Base | Benzylic C-N bond | Substituted phenols | Introduction of new functional groups |

Future Directions and Emerging Research Avenues for 2 2,6 Dimethyl 4 Morpholinyl Phenol

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Derivatives of 2-(2,6-Dimethyl-4-morpholinyl)phenol

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the ability to predict molecular properties and reaction outcomes with increasing accuracy. rjptonline.orgappliedclinicaltrialsonline.com For this compound, these computational methods can accelerate the discovery of new derivatives with tailored functionalities.

ML models can be trained on large datasets of known reactions to predict the reactivity of different sites on the molecule under various conditions. cmu.edu For instance, an ML algorithm could predict the likelihood of O-alkylation versus C-alkylation on the phenol (B47542) ring or reactions involving the morpholine (B109124) nitrogen. This predictive power allows chemists to design experiments more efficiently, focusing on reaction conditions with the highest probability of success and minimizing the generation of undesirable byproducts. rjptonline.org

Furthermore, generative ML models can be employed to design novel derivatives of this compound. By defining a set of desired properties (e.g., enhanced solubility, specific receptor binding affinity, or improved material characteristics), these models can propose new molecular structures that are likely to exhibit these traits. This data-driven approach significantly expands the chemical space that can be explored, moving beyond traditional, intuition-based molecular design. mdpi.com

| AI/ML Application | Objective | Input Data Examples | Predicted Output | Potential Impact |

|---|---|---|---|---|

| Reactivity Prediction | Predict the outcome and yield of reactions involving the parent compound. | Molecular structure (SMILES), reaction conditions (temperature, solvent, catalyst), known reaction data. | Reaction yield, major products, potential byproducts. | Faster reaction optimization, reduced experimental costs. |

| Derivative Design | Generate novel molecules based on the parent scaffold with desired properties. | Parent structure, desired physicochemical properties (e.g., logP), target biological activity. | List of candidate molecules with predicted properties. | Accelerated discovery of new functional molecules. |

| Property Prediction | Estimate physicochemical and biological properties of virtual derivatives. | Molecular descriptors (e.g., molecular weight, polar surface area), structural fingerprints. | Solubility, toxicity, binding affinity, material properties. | Prioritization of synthetic targets, reduced late-stage failures. |

High-Throughput Experimentation for Expedited Synthesis and Reaction Optimization

High-Throughput Experimentation (HTE) involves the use of automated robotic systems to perform a large number of experiments in parallel. This methodology is perfectly suited for rapidly exploring the synthetic possibilities of this compound. HTE can be used to screen a wide array of catalysts, solvents, and reaction conditions to optimize the synthesis of the parent compound or to create extensive libraries of its derivatives.

For example, a typical HTE workflow could involve dispensing precise amounts of this compound into a 96-well plate, followed by the addition of a diverse set of reactants (e.g., various alkyl halides, acyl chlorides) and catalysts. The plate is then subjected to controlled reaction conditions, and the outcomes are analyzed rapidly using techniques like mass spectrometry or high-performance liquid chromatography. This approach allows researchers to identify optimal reaction conditions and discover novel transformations in a fraction of the time required by traditional methods. appliedclinicaltrialsonline.com

| Step | Action | Technology Used | Purpose |

|---|---|---|---|

| 1. Dispensing | Dispense stock solution of this compound into a 96-well plate. | Automated liquid handler | Ensure precise and consistent starting material amounts. |

| 2. Reagent Addition | Add a library of different electrophiles (e.g., alkyl halides) and catalysts to individual wells. | Robotic dispensing system | Create a diverse set of reaction conditions to screen. |

| 3. Reaction | Incubate the plate at a controlled temperature with agitation. | Heated shaker incubator | Allow reactions to proceed under uniform conditions. |

| 4. Quenching | Add a quenching solution to stop the reactions simultaneously. | Automated liquid handler | Ensure accurate comparison of reaction outcomes. |

| 5. Analysis | Analyze the contents of each well. | LC-MS (Liquid Chromatography-Mass Spectrometry) | Identify products and determine conversion/yield for each reaction. |

Exploration of this compound in Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in continuously flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. rsc.org These benefits include enhanced heat and mass transfer, improved safety when handling hazardous intermediates, precise control over reaction parameters, and easier scalability. beilstein-journals.orgresearchgate.net

The synthesis of this compound and its derivatives could be significantly improved by adopting flow chemistry techniques. For instance, reactions that are highly exothermic or that involve unstable intermediates can be conducted more safely and efficiently in a microreactor. beilstein-journals.org The precise control of residence time and temperature in a flow system can lead to higher yields and selectivities, reducing the need for extensive purification. Furthermore, flow chemistry setups can be readily automated and integrated with real-time analytical tools for process optimization and quality control.

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Safety | Higher risk when using hazardous reagents or running highly exothermic reactions. | Improved safety due to small reaction volumes and better control. beilstein-journals.org |

| Scalability | Often requires re-optimization of conditions for scale-up. | Scalable by running the system for a longer duration ("scaling out"). researchgate.net |

| Control | Less precise control over temperature, mixing, and reaction time. | Precise digital control over residence time, temperature, and stoichiometry. |

| Reproducibility | Can vary between batches. | Highly reproducible due to consistent process parameters. |

Interdisciplinary Research with Material Science and Advanced Chemical Engineering

The unique structure of this compound makes it an interesting candidate for applications in material science. The phenolic hydroxyl group can participate in polymerization reactions or act as an antioxidant, while the morpholine moiety can influence solubility, act as a curing agent, or serve as a coordination site for metal ions. e3s-conferences.org

Interdisciplinary collaborations with material scientists and chemical engineers could lead to the development of novel polymers, resins, or functional coatings. For example, incorporating this compound into a polymer backbone could enhance thermal stability or introduce antioxidant properties. e3s-conferences.org Its derivatives could be explored as building blocks for metal-organic frameworks (MOFs) or as stabilizers in polymer formulations. Advanced chemical engineering principles would be crucial for designing and scaling up the production processes for these new materials.

Unexplored Stereochemical Aspects and Chiral Applications of this compound

While this compound itself is an achiral molecule, its derivatives can possess stereocenters. The introduction of chiral centers can have profound effects on a molecule's biological activity, as different enantiomers often interact differently with chiral biological systems like enzymes and receptors. nih.govresearchgate.net

Future research could focus on the synthesis of chiral derivatives of this compound. For example, modifying the substituents on the morpholine ring or the phenol ring could create one or more stereocenters. The subsequent separation of the enantiomers (a process known as resolution) or the development of asymmetric syntheses would yield enantiomerically pure compounds. These pure enantiomers could then be evaluated for their pharmacological or agrochemical properties, potentially leading to the discovery of more potent and selective agents with improved therapeutic indices or reduced off-target effects. nih.gov

Challenges and Opportunities in the Broader Impact of Phenolic Morpholine Derivatives in Academia and Industry

The broader class of phenolic morpholine derivatives, including this compound, presents both challenges and significant opportunities. Morpholine is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties, which often impart good water solubility and metabolic stability to drug candidates. nih.govresearchgate.net

Challenges:

Scalable Synthesis: Developing cost-effective and environmentally friendly methods for the large-scale synthesis of these compounds remains a key challenge.

Toxicity Profiling: A thorough understanding of the toxicological profiles of new derivatives is essential for their development, particularly for pharmaceutical or agrochemical applications.

Intellectual Property: The chemical space around simple phenolic morpholines may be crowded, requiring innovative molecular designs to secure new intellectual property.

Opportunities:

Medicinal Chemistry: The combination of the phenol and morpholine scaffolds provides a versatile platform for developing new therapeutic agents targeting a wide range of diseases. nih.gov

Agrochemicals: Morpholine derivatives are used as fungicides, and new phenolic morpholines could lead to the development of novel crop protection agents. e3s-conferences.org

Materials Science: As mentioned, these compounds have potential as polymer additives, antioxidants, and building blocks for advanced materials. e3s-conferences.org

The continued exploration of this class of compounds, aided by modern technologies, is likely to yield valuable discoveries in both academic and industrial settings.

Q & A

Q. What are the standard synthetic routes for 2-(2,6-Dimethyl-4-morpholinyl)phenol, and what key intermediates are involved?

The compound is typically synthesized via multi-step reactions involving morpholine derivatives and phenol precursors. For example, sodium borohydride-mediated reduction of aldehydes (e.g., 2-methyl-3-phenylpropanal) can yield alcohols, which are then condensed with morpholine derivatives like 2,6-dimethylpiperidin-4-one in ethyl acetate . Key intermediates include morpholine-containing alcohols and halogenated phenols. Reaction conditions (solvent, temperature, catalysts) must be tightly controlled to avoid byproducts.

Q. How can the purity and identity of this compound be validated in synthetic workflows?

Characterization relies on spectroscopic methods:

- NMR : H and C NMR confirm substituent positions and morpholine ring integrity.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95% typical for research-grade material).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO has a monoisotopic mass of 336.1685 Da) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in synthesizing this compound derivatives?

Central composite design (CCD) is effective for optimizing parameters like temperature, molar ratios, and solvent polarity. For example, CCD was applied in phenol biodegradation studies to model interactions between variables and predict optimal conditions . ANOVA analysis of CCD data can identify statistically significant factors (e.g., catalyst loading impacts yield more than reaction time).

Q. What structural features govern the compound’s interaction with biological targets (e.g., enzymes)?

Crystal structure analysis reveals conformational flexibility:

- The morpholine ring adopts a chair conformation, while adjacent aromatic systems (e.g., phenol) form dihedral angles of ~30–60°, influencing steric and electronic interactions .

- Substituents at the 2- and 6-positions on the morpholine ring modulate hydrophobicity and hydrogen-bonding capacity. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like ATM kinase, where morpholine derivatives act as inhibitors .

Q. How do spectroscopic data resolve discrepancies in structural assignments for derivatives?

Conflicting spectral data (e.g., unexpected H NMR shifts) require cross-validation:

- X-ray crystallography : Resolves stereochemistry and confirms bond lengths (e.g., C-C bonds averaging 1.54 Å with R-factor <0.06) .

- IR spectroscopy : Detects functional groups (e.g., O-H stretch at ~3200 cm for phenol) .

- Database comparison : NIST Chemistry WebBook provides reference spectra for validation .

Methodological Challenges

Q. What strategies mitigate instability of this compound in aqueous solutions?

- pH control : Stabilize the phenol group by maintaining pH >7 (prevents deprotonation-induced degradation).

- Lyophilization : Freeze-drying in inert atmospheres (argon) preserves labile morpholine derivatives.

- Additives : Use antioxidants (e.g., BHT) at 0.1% w/v to prevent oxidation .

Q. How are π-π interactions and weak hydrogen bonds analyzed in crystal packing?

- Crystal structure refinement (SHELXL97 software) identifies non-covalent interactions. For example, π-π stacking distances between aromatic rings (3.5–4.0 Å) and C-H···O hydrogen bonds (2.5–3.0 Å) stabilize supramolecular assemblies .

- Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% π-π, 8% H-bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.